molecular formula C6H8ClN3OS B2465710 2-Chloro-N-[1-(thiadiazol-4-yl)ethyl]acetamide CAS No. 1935342-79-2

2-Chloro-N-[1-(thiadiazol-4-yl)ethyl]acetamide

Cat. No.: B2465710
CAS No.: 1935342-79-2
M. Wt: 205.66
InChI Key: LPODCOVYGDKQPP-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(thiadiazol-4-yl)ethyl]acetamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[1-(thiadiazol-4-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with a thiadiazole derivative. One common method includes the use of 1,3,4-thiadiazole-2-thiol as a starting material. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product

Properties

IUPAC Name

2-chloro-N-[1-(thiadiazol-4-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c1-4(8-6(11)2-7)5-3-12-10-9-5/h3-4H,2H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPODCOVYGDKQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSN=N1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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